Imiclopazine dihydrochloride
Overview
Description
Imiclopazine is an antipsychotic drug belonging to the phenothiazine class. It was developed in the 1960s by the pharmaceutical company Asta-Werke under the brand name Ponsital. The compound demonstrated strong sedative and antiemetic properties and was initially researched for the treatment of schizophrenia. Despite favorable clinical trials, it was never brought to market .
Mechanism of Action
Target of Action
Imiclopazine, also known as Ponsital, is an antipsychotic drug of the phenothiazines class . The primary targets of phenothiazines are dopamine receptors, specifically D2 receptors. These receptors play a crucial role in the regulation of mood, behavior, and cognition.
Pharmacokinetics
As with many drugs, these properties can significantly impact the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ponsital are not fully understood due to limited research. As a phenothiazine derivative, it may interact with various enzymes, proteins, and other biomolecules. Phenothiazines are known to interact with dopamine receptors, inhibiting dopamine-mediated effects . This interaction could potentially explain Ponsital’s antipsychotic properties.
Cellular Effects
Given its classification as a phenothiazine antipsychotic, it may influence cell function by modulating neurotransmitter signaling pathways, particularly those involving dopamine . This could impact various cellular processes, including gene expression and cellular metabolism.
Molecular Mechanism
As a phenothiazine derivative, it may exert its effects at the molecular level by binding to dopamine receptors, inhibiting dopamine’s effects . This could lead to changes in gene expression and potentially influence enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Imiclopazine is synthesized through a multi-step process involving the reaction of 2-chlorophenothiazine with various reagents to form the final compound. The synthetic route typically involves the following steps:
Formation of the phenothiazine core: This involves the reaction of 2-chlorophenothiazine with a propylamine derivative.
Piperazine ring formation: The intermediate product is then reacted with piperazine to form the piperazine ring.
Final product formation: The final step involves the reaction of the intermediate with an imidazolidinone derivative to form imiclopazine.
Industrial Production Methods
Industrial production of imiclopazine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Imiclopazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert imiclopazine to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated phenothiazine derivatives.
Scientific Research Applications
Imiclopazine has been studied for various scientific research applications, including:
Chemistry: Used as a model compound for studying phenothiazine derivatives.
Biology: Investigated for its effects on cellular processes and receptor binding.
Medicine: Researched for its potential use in treating psychiatric disorders and as an antiemetic.
Industry: Explored for its potential use in developing new pharmaceuticals and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Thioridazine: A phenothiazine derivative used to treat schizophrenia.
Fluphenazine: A potent antipsychotic drug belonging to the phenothiazine class.
Uniqueness
Imiclopazine is unique due to its strong sedative and antiemetic properties, which distinguish it from other phenothiazine derivatives. Its specific chemical structure, involving the imidazolidinone moiety, also sets it apart from similar compounds .
Properties
IUPAC Name |
1-[2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl]-3-methylimidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClN5OS/c1-27-11-17-30(25(27)32)18-16-29-14-12-28(13-15-29)9-4-10-31-21-5-2-3-6-23(21)33-24-8-7-20(26)19-22(24)31/h2-3,5-8,19H,4,9-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDYNPAUUKDNOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)CCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7414-95-1 (di-hydrochloride) | |
Record name | Imiclopazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007224080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60864024 | |
Record name | 1-(2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl)-3-methyl-2-imidazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7224-08-0, 7414-95-1 | |
Record name | 1-[2-[4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1-piperazinyl]ethyl]-3-methyl-2-imidazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7224-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imiclopazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007224080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chorimpiphenine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113426 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl)-3-methyl-2-imidazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMICLOPAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGL8B3MDAS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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